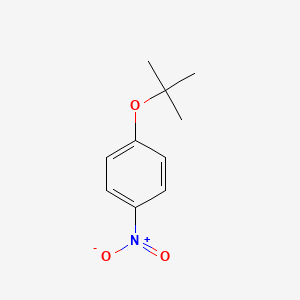
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
概要
説明
The compound 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains an amino group and a propanoic acid substituent attached to a quinoline backbone. The quinoline moiety is a common structure found in various pharmaceuticals and is known for its biological activity.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in the literature. For instance, the synthesis of 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives has been achieved through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions with good yield . Although this does not directly describe the synthesis of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, it provides insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, the quinoline core is partially hydrogenated, indicating a dihydroquinoline structure. The presence of an amino group and a propanoic acid moiety would influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions. The synthesis of tertiary amines using 2-aminoquinazolin-4(3H)-one as an organocatalyst for the activation of aldehydes via noncovalent interaction has been reported . This demonstrates the potential reactivity of the amino group in quinoline derivatives, which could be relevant for the chemical behavior of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid in forming bonds with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents attached to the core structure. For example, the synthesis and characterization of a novel 1,2,3,4-tetrahydroquinazoline oxime and its metal complexes have been described, with detailed analysis of their spectral, thermal, and magnetic properties . While this does not directly provide data on 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, it suggests that similar analytical techniques could be employed to determine its properties, such as solubility, melting point, and reactivity with metal ions.
科学的研究の応用
Antimicrobial Drug Development
The derivatives of 4-oxoquinoline-3-propanoic acids, closely related to 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, are being studied for their potential as antimicrobial drugs. This research is significant due to the increasing microbial resistance to existing antibiotics. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are being developed to ensure their effectiveness and safety as active pharmaceutical ingredients (Zubkov et al., 2016).
Biological Activity Analysis
Studies on related compounds, such as 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, have revealed interesting biological activities, including analgesic and diuretic properties. These findings indicate the potential therapeutic applications of these compounds in medicine (Ukrainets et al., 2013).
Anticancer Research
Recent advancements include the synthesis of new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid aimed at exploring their anticancer effects, particularly against breast cancer cell lines. These compounds have shown promising results in inhibiting cancer cell growth, highlighting their potential as anticancer agents (Gaber et al., 2021).
Synthesis and Structure Study
Research has also focused on the synthesis and structural analysis of various derivatives, such as 3-(3-acetoxyalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Ukrainets et al., 2014).
Antifungal Properties
Another area of interest is the antifungal properties of novel compounds related to 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. These studies contribute to the development of new antifungal medications, addressing the need for more effective treatments against fungal infections (Gholap et al., 2007).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, an alanine derivative It’s known that amino acids and their derivatives can influence various biological processes, including the secretion of anabolic hormones .
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The solubility of the compound in dmso and water suggests that it may have good bioavailability.
Result of Action
Amino acid derivatives are recognized to be beneficial as ergogenic dietary substances, suggesting they may enhance physical performance and recovery .
特性
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOILRCJONSGSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
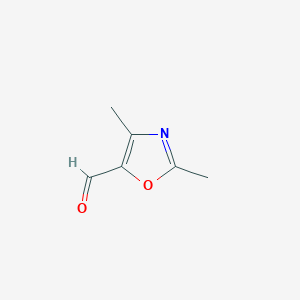



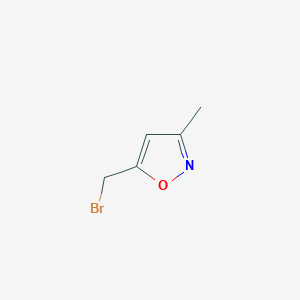

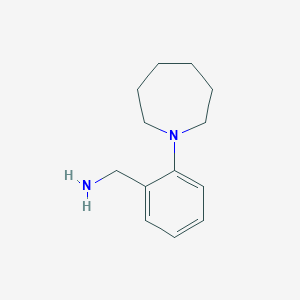

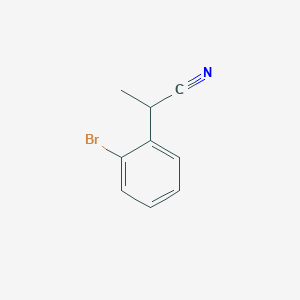
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)
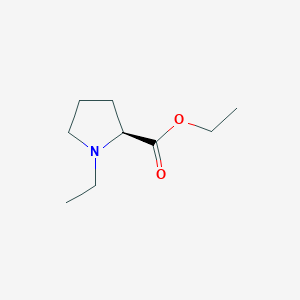
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
